Allyl a-D-Glucopyranoside
CAS No.: 7464-56-4
Cat. No.: VC20765052
Molecular Formula: C9H16O6
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7464-56-4 |
|---|---|
| Molecular Formula | C9H16O6 |
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | 2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol |
| Standard InChI | InChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2 |
| Standard InChI Key | XJNKZTHFPGIJNS-UHFFFAOYSA-N |
| Isomeric SMILES | C=CCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
| SMILES | C=CCOC1C(C(C(C(O1)CO)O)O)O |
| Canonical SMILES | C=CCOC1C(C(C(C(O1)CO)O)O)O |
Introduction
Chemical Structure and Properties
Allyl α-D-Glucopyranoside is a derivative of glucose, specifically an allyl ether of alpha-D-glucose. It is characterized by the substitution of the hydroxyl group at the anomeric carbon (C1) with an allyl group. This modification fundamentally alters the molecule's reactivity while preserving the core glucose structure, making it particularly useful in carbohydrate chemistry.
Physical and Chemical Characteristics
The compound possesses distinct physical and chemical properties that contribute to its utility in research and industrial applications. These properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₆O₆ |
| Molecular Weight | 220.22 g/mol |
| CAS Registry Number | 7464-56-4 |
| EINECS Number | 616-122-8 |
| IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol |
| Melting Point | 138-141°C |
| Boiling Point | 415.0±45.0°C |
The compound exists as a crystalline solid under standard conditions and demonstrates solubility characteristics typical of glycosides . The allyl group at the anomeric position provides a reactive site for further chemical modifications, which contributes significantly to the compound's versatility in organic synthesis .
Structural Configuration
Synthesis Methods and Production
Laboratory Synthesis
The synthesis of Allyl α-D-Glucopyranoside typically employs glycosylation reactions, with Fischer glycosylation being among the most common methods. This approach involves the reaction of α-D-glucose with allyl alcohol under acidic conditions to form the glycosidic bond. The reaction requires careful control of conditions to ensure stereoselectivity, with the α-anomer typically predominating under kinetic control.
Advanced synthetic routes utilize protected glucose derivatives as intermediates. For instance, research has demonstrated successful synthesis starting from allyl 3-O-benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside as a key intermediate . This pathway enables the selective preparation of various related compounds including:
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2-O-allyl-3,4,6-tri-O-benzyl-D-glucopyranose
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2,3,5-tri-O-benzyl-D-arabinofuranose
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Allyl 3,4,6-tri-O-benzyl-alpha-D-glucopyranoside
Industrial Production Considerations
For industrial-scale production, glycosylation techniques similar to laboratory methods are employed but with modifications to enhance efficiency and yield. These modifications typically include:
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Continuous flow reactors for improved reaction control
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Advanced purification techniques such as optimized chromatography
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Process design that maximizes yield while minimizing waste generation
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Quality control protocols to ensure consistent product purity
Commercial availability of Allyl α-D-Glucopyranoside varies in quantity and price, with market prices ranging from approximately $85 for 500mg to over $900 for 10g, depending on the supplier and purity requirements .
Chemical Reactivity and Reactions
Characteristic Reactions
Allyl α-D-Glucopyranoside participates in various chemical transformations that exploit both the reactivity of the allyl group and the functionality of the carbohydrate portion. Key reaction types include:
Allyl Group Transformations:
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Oxidation: The allyl group can undergo epoxidation with oxidizing agents such as m-chloroperbenzoic acid (m-CPBA)
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Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) converts the allyl to a saturated propyl group
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Substitution: Various nucleophiles can replace the allyl group under appropriate conditions
Carbohydrate Modifications:
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Selective protection/deprotection of hydroxyl groups
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Glycosylation reactions using the compound as a glycosyl donor
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Functionalization of the carbohydrate hydroxyl groups through esterification, etherification, or other transformations
Photochemical Properties
Interestingly, Allyl α-D-Glucopyranoside exhibits photochemical reactivity, undergoing photoinduced polymerization when irradiated with UV light. This property is particularly valuable in material science applications. The resulting polymers have optical properties reportedly similar to those of natural rubber, opening possibilities for bio-based material development .
Applications in Scientific Research
Carbohydrate Chemistry and Glycobiology
In the field of carbohydrate chemistry, Allyl α-D-Glucopyranoside serves as a versatile building block for constructing complex oligosaccharides and glycoconjugates. The allyl group acts as both a protecting group and a handle for further modifications, facilitating the synthesis of structurally diverse carbohydrate derivatives .
The compound plays a crucial role in glycobiology research, particularly in:
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Investigating glycosidic bond formation mechanisms
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Developing synthetic methodologies for complex carbohydrate assembly
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Studying carbohydrate-protein interactions
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Exploring the role of specific glycosidic linkages in biological recognition processes
Enzymatic Studies
Researchers utilize Allyl α-D-Glucopyranoside as a substrate or substrate analog in enzymatic studies to investigate:
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Substrate specificity of glycoside hydrolases
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Catalytic mechanisms of glycosyltransferases
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Structure-activity relationships in carbohydrate-processing enzymes
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Development of enzyme inhibitors with potential therapeutic applications
These studies contribute significantly to our understanding of carbohydrate metabolism and the role of carbohydrate-processing enzymes in health and disease.
Glycolipid Synthesis
The p-nitrobenzoate derivatives of Allyl α-D-Glucopyranoside serve as potential intermediates for synthesizing glycolipids found in the cytoplasmic membranes of Streptococci . This application demonstrates the compound's utility in creating complex biomolecules for studying bacterial cell walls and developing novel antibacterial strategies.
Biological Properties and Applications
Immunomodulatory Effects
Allyl α-D-Glucopyranoside has been reported to possess immunoregulatory activities that may have therapeutic potential. These include the ability to:
These properties suggest potential applications in immunotherapy and vaccine development, though further research is needed to fully characterize these effects and their underlying mechanisms.
Physicochemical Characteristics for Biological Applications
The compound exhibits hydrophilic properties that can be enhanced by the addition of:
This tunable hydrophilicity makes Allyl α-D-Glucopyranoside particularly interesting for developing drug delivery systems, biomaterials, and molecular probes for biological research.
Role in Biological Recognition
The structural features of Allyl α-D-Glucopyranoside make it valuable for exploring fundamental biological processes involving carbohydrate recognition, including:
These applications highlight the compound's significance in understanding the biological roles of carbohydrates beyond their metabolic functions.
Current Research Trends and Future Directions
Advanced Synthetic Applications
Current research focuses on developing more efficient and stereoselective methods for synthesizing Allyl α-D-Glucopyranoside and its derivatives. Emerging approaches include:
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Enzymatic synthesis using glycosyltransferases
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Flow chemistry methodologies for continuous production
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Green chemistry approaches to minimize environmental impact
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Chemoenzymatic strategies combining chemical and enzymatic steps
These advances aim to expand access to this valuable compound and its derivatives for various research applications.
Material Science Innovations
The photopolymerization properties of Allyl α-D-Glucopyranoside are being explored for developing novel biomaterials with applications in:
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Tissue engineering scaffolds
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Controlled drug release systems
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Biodegradable plastics and polymers
These applications leverage the renewable nature of carbohydrate-based compounds and their biocompatibility for creating sustainable materials.
Pharmaceutical Research
The pharmaceutical potential of Allyl α-D-Glucopyranoside and its derivatives continues to be investigated, with research focusing on:
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Development of glycomimetics as therapeutic agents
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Design of glycoconjugate vaccines
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Creation of carbohydrate-based drug delivery systems
These pharmaceutical applications exploit the compound's unique structural features and biological activities to address unmet medical needs.
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